3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid
Overview
Description
3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a benzoic acid moiety linked to an azetidine ring, which is further modified with a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes this compound particularly useful in organic synthesis, as it can be selectively removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid typically involves multiple steps. One common approach is to start with the corresponding azetidine derivative, which is then reacted with a benzoic acid derivative under suitable conditions. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can lead to the formation of benzoic acid derivatives, while reduction can produce corresponding alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Boc-protected azetidine ring is particularly useful in peptide synthesis and other applications requiring selective deprotection.
Biology: The compound's biological applications include its use as a probe in biochemical studies. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.
Medicine: In medicinal chemistry, this compound can serve as a precursor for the development of pharmaceuticals. Its structural features allow for the creation of drugs with specific biological activities.
Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its versatility and reactivity make it a valuable component in the production of a wide range of chemicals.
Mechanism of Action
The mechanism by which 3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-(Azetidin-3-yl)benzoic acid: Lacks the Boc protecting group, making it less stable under certain conditions.
3-(Boc-protected pyrrolidine)oxybenzoic acid: Similar structure but with a pyrrolidine ring instead of azetidine.
Uniqueness: The presence of the Boc group in 3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid provides enhanced stability and selectivity compared to similar compounds. This makes it particularly useful in synthetic applications where precise control over reactivity is required.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-5-10(7-11)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEYBVUVIKAEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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